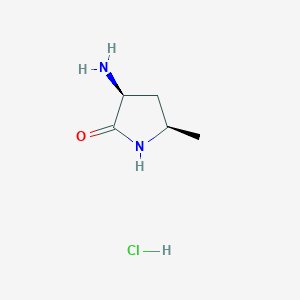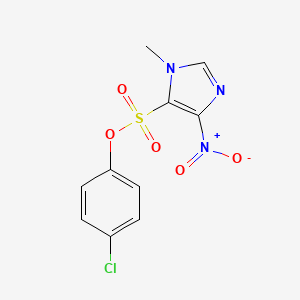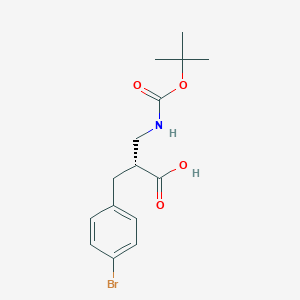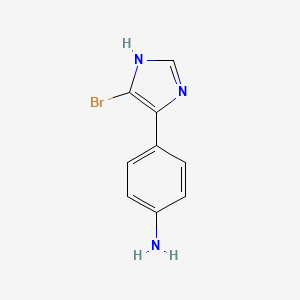![molecular formula C19H17Cl2IN2S2 B12947742 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two benzo[d]thiazolium rings connected by a methylene bridge, each substituted with chlorine and ethyl groups. The presence of the iodide ion further adds to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-3-ethylbenzo[d]thiazole, which is then subjected to a series of reactions to introduce the methylene bridge and the second benzo[d]thiazolium ring. The final step involves the addition of iodide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in various halogenated derivatives.
科学研究应用
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preliminary studies.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, leading to disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through oxidative stress and inhibition of key enzymes.
相似化合物的比较
Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3-one: Shares structural similarities but differs in its chemical reactivity and applications.
5-Chloro-3-methyl-2(3H)-benzoxazolimine: Another related compound with distinct properties and uses.
Uniqueness
5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide stands out due to its dual benzo[d]thiazolium structure, which imparts unique chemical and physical properties
属性
分子式 |
C19H17Cl2IN2S2 |
|---|---|
分子量 |
535.3 g/mol |
IUPAC 名称 |
(2E)-5-chloro-2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-3-ethyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C19H17Cl2N2S2.HI/c1-3-22-14-9-12(20)5-7-16(14)24-18(22)11-19-23(4-2)15-10-13(21)6-8-17(15)25-19;/h5-11H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
KXLBGTPFEATKKQ-UHFFFAOYSA-M |
手性 SMILES |
CCN\1C2=C(C=CC(=C2)Cl)S/C1=C/C3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.[I-] |
规范 SMILES |
CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-7-methylimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B12947663.png)



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)









